molecular formula C10H10O2 B1333356 2-Allyl-3-hydroxybenzaldehyde CAS No. 79950-42-8

2-Allyl-3-hydroxybenzaldehyde

Cat. No. B1333356
CAS RN: 79950-42-8
M. Wt: 162.18 g/mol
InChI Key: QVHRAGBOMUXWRI-UHFFFAOYSA-N
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Description

2-Allyl-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

A Schiff base ligand HL, (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol, was synthesized by condensation of amantadine with 3-allyl-2-hydroxybenzaldehyde . This was followed by the synthesis of its Zn(II), Co(II), Cr(III), and VO(IV) complexes under reflux conditions .


Molecular Structure Analysis

The InChI code for 2-Allyl-3-hydroxybenzaldehyde is 1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 . The molecule contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

2-Allyl-3-hydroxybenzaldehyde is a solid substance . The melting point is between 97-98°C .

Scientific Research Applications

Chemical Synthesis and Characterization

2-Allyl-3-hydroxybenzaldehyde has been utilized in various chemical syntheses and characterizations. For instance, Ülküseven et al. (2008) explored the chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones, leading to the synthesis and structural characterizations of nickel and ruthenium complexes with unique geometric structures (Ülküseven et al., 2008). Additionally, Kokubo et al. (1999) reported the reaction of 2-hydroxybenzaldehydes with various alkynes, alkenes, or allenes, showcasing the versatility of these compounds in organic synthesis (Kokubo et al., 1999).

Biological and Medicinal Chemistry

In the realm of biological and medicinal chemistry, researchers have developed novel compounds using 2-Allyl-3-hydroxybenzaldehyde. Patil et al. (2018) synthesized an optically active nicotinohydrazide-based chemosensor, exploiting the unique properties of 2-Allyl-3-hydroxybenzaldehyde for the selective sensing of bioactive zinc ions, demonstrating its potential in bioimaging applications (Patil et al., 2018).

Material Science and Catalysis

The compound has also found applications in material science and catalysis. For example, Werner et al. (2003) investigated the deactivation of the Grubbs Carbene Complex by allylic alcohols, demonstrating the role of 2-Allyl-3-hydroxybenzaldehyde in organometallic chemistry (Werner et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-hydroxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHRAGBOMUXWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379420
Record name 2-Allyl-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-3-hydroxybenzaldehyde

CAS RN

79950-42-8
Record name 2-Allyl-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyl-3-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 ml three-necked Morton flask equipped with mechanical stirrer, thermometer and reflux condenser was added 100 g of 3-allyloxybenzaldehyde (0.62 moles, 1 eq.) and 150 g of cis/trans decalin (1.5 vol). The mixture was purged with nitrogen and then heated to a reflux temperature of 217° C. The reaction was maintained at this reflux temperature for seven hours then cooled and 231 mL of toluene was added. The reaction mixture was then allowed to cool to room temperature. After stirring for 18 hours and further cooling to 0-5° C., reaction mixture was filtered and the cake washed with 200 mL of heptane. The wet cake was stirred in 200 mL of heptane for 1-2 hours at room temperature. After filtration and drying of the cake at 40° C., 54.27 g of crude 2-allyl-3-hydroxybenzaldehyde were obtained. This represents a recovery of 82% of the available 2-allyl product produced by the Claisen rearrangement.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Sithole - 2018 - search.proquest.com
… The similar polarity of these two isomers made them only barely separable by column chromatography, but recrystallization of the column fractions rich in 2-allyl-3hydroxybenzaldehyde (…
Number of citations: 3 search.proquest.com
EM Mmutlane, JP Michael, IR Green… - Organic & biomolecular …, 2004 - pubs.rsc.org
Readily available ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate 27 was converted into 1-[3-allyl-4-(benzyloxy)-6,8-dimethoxy-2-naphthyl)-1-ethanol 31 in seven steps. …
Number of citations: 41 pubs.rsc.org
Q Xiang, T Feng, Q Su, L Yao - Journal of Food Quality, 2022 - hindawi.com
L-Arabinose is a low-calorie sweetener that inhibits sucrose absorption by inhibiting sucrase activity in the human intestinal tract. Response surface methodology (RSM) was applied to …
Number of citations: 2 www.hindawi.com
J García-Lacuna, G Domínguez… - Organic & …, 2019 - pubs.rsc.org
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. …
Number of citations: 9 pubs.rsc.org
J García Lacuna - 2021 - repositorioinstitucional.ceu.es
In the first chapter of this thesis a protocol for the Pauson-Khand reaction in continuous flow is presented. Catalytic amounts of unexpensive and accessible Co2(CO)8 are used in …
Number of citations: 0 repositorioinstitucional.ceu.es
K Lin - 2019 - search.proquest.com
StagX1 was identified from a high throughput screen in 2017 to inhibit the growth of Ewing sarcoma cells by the laboratory of Dr. Debananda Pati at the Baylor College of Medicine. This …
Number of citations: 2 search.proquest.com
P TIMMERMAN, W VERBOOM… - … Synthesis: Gnosis to …, 2012 - books.google.com
Combination of medium-sized building blocks such as calix [4]-or resorcinarenes comprises a new strategy for the synthesis of receptor molecules with unique complexation properties. …
Number of citations: 0 books.google.com
P Timmerman, W Verboom, DN Reinhoudt - Chemical Synthesis: Gnosis to …, 1996 - Springer
Combination of medium-sized building blocks such as calix[4]- or resorcinarenes comprises a new strategy for the synthesis of receptor molecules with unique complexation properties. …
Number of citations: 2 link.springer.com
W Verboom, RH Vreekamp, DM Rudkevich… - … for Advanced Materials, 1995 - Springer
Selectively functionalized calix[4]arenes are used to build effective receptors for cations, anions and neutral molecules or for a combination of a cation and an anion. This was done by …
Number of citations: 1 link.springer.com
AL Kadam - 2019 - dspace.ncl.res.in
Design & tactics for total synthesis of D2 receptor agonist quinagolide & development and application of on-water oxidation of furan in collective synthesis of bioactive natural products …
Number of citations: 0 dspace.ncl.res.in

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